![molecular formula C9H9N3O2 B3275438 3-(4-Aminophenyl)imidazolidine-2,4-dione CAS No. 625094-32-8](/img/structure/B3275438.png)
3-(4-Aminophenyl)imidazolidine-2,4-dione
Overview
Description
“3-(4-Aminophenyl)imidazolidine-2,4-dione” is a compound with the IUPAC name 3-(4-aminobenzyl)-2,4-imidazolidinedione . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method used is the Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . In 1 HNMR, two single peaks for NH-IMID protons and for –CH–NH were revealed .Chemical Reactions Analysis
The compound has been involved in copper-catalyzed click reactions in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salt . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.22 and is typically stored at room temperature . It comes in a powder form .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Regio-Controlled Synthesis : Research has shown the regio-controlled synthesis of imidazolidine-2,4-dione derivatives, highlighting their potential in creating optically pure compounds for various applications (Brouillette et al., 2009). This includes the one-pot synthesis of 3-(2-thienyl)imidazolidine-2,4-dione and related analogues, which could be crucial for developing new materials or pharmaceuticals.
Structural Insights : Studies have also focused on the structural characterization of imidazolidine-2,4-dione derivatives, providing insights into their molecular geometry and stability. For instance, the synthesis and crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed nonplanar conformation and intermolecular interactions, which could inform the design of compounds with desired physical and chemical properties (Aydin et al., 2013).
Potential Pharmacological Applications
Antinociceptive Properties : Imidazolidine derivatives have been evaluated for their antinociceptive effects, suggesting their potential in treating pain. A study on 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) showed significant antinociceptive effects in mice, mediated likely through anti-inflammatory mechanisms (Queiroz et al., 2015).
Antitumor Activity : New hybrids of imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, with some compounds demonstrating broad-spectrum cytotoxic potency. This suggests the potential of imidazolidine-2,4-dione derivatives as antitumor agents (El-Sayed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(4-aminophenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHPJKSGGQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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